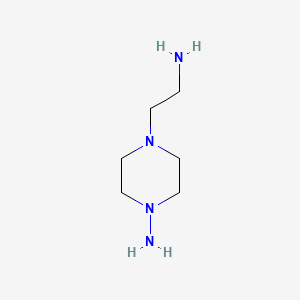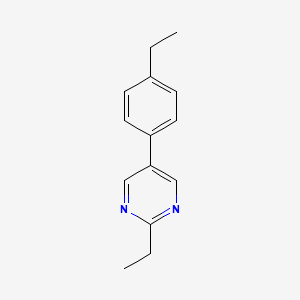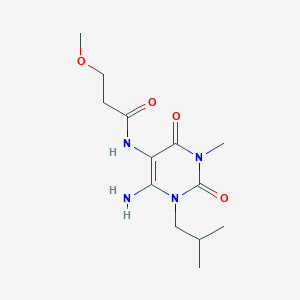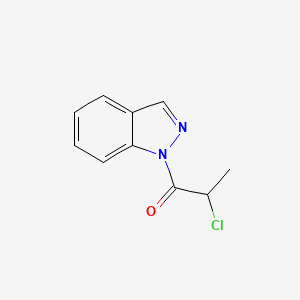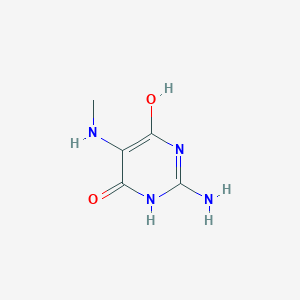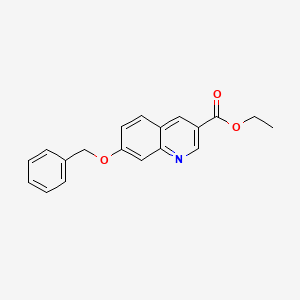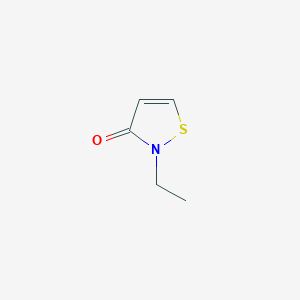
2-Ethylisothiazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylisothiazol-3(2H)-one is an organic compound belonging to the isothiazole family. It is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its antimicrobial properties and is widely used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethylisothiazol-3(2H)-one can be synthesized through several methods. One common approach involves the reaction of 2-halobenzamides with carbon disulfide in the presence of a copper catalyst. This reaction proceeds via a consecutive process involving the formation of S–C and S–N bonds .
Industrial Production Methods
In industrial settings, the production of this compound often involves the oxidation of enamine-thiones. This method is efficient and yields high purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylisothiazol-3(2H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted isothiazoles, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Ethylisothiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its antimicrobial properties make it useful in studying microbial inhibition and resistance.
Medicine: It is explored for its potential use in developing new antimicrobial agents.
Industry: It is used as a biocide in various products, including paints, adhesives, and personal care products.
Wirkmechanismus
The antimicrobial activity of 2-Ethylisothiazol-3(2H)-one is primarily due to its ability to disrupt microbial cell membranes. It targets essential enzymes and proteins within the microbial cells, leading to cell death. The exact molecular pathways involved in this process are still under investigation, but it is known to interfere with cellular respiration and energy production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isothiazole: Similar in structure but lacks the ethyl group.
2-Methylisothiazol-3(2H)-one: Differing by a methyl group instead of an ethyl group.
2-Aminothiazole: Contains an amino group instead of an ethyl group.
Uniqueness
2-Ethylisothiazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct antimicrobial properties. Its ethyl group enhances its lipophilicity, making it more effective in penetrating microbial cell membranes compared to its analogs .
Eigenschaften
CAS-Nummer |
2682-21-5 |
|---|---|
Molekularformel |
C5H7NOS |
Molekulargewicht |
129.18 g/mol |
IUPAC-Name |
2-ethyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C5H7NOS/c1-2-6-5(7)3-4-8-6/h3-4H,2H2,1H3 |
InChI-Schlüssel |
ASKFWACWQQZSSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-((3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B13097384.png)
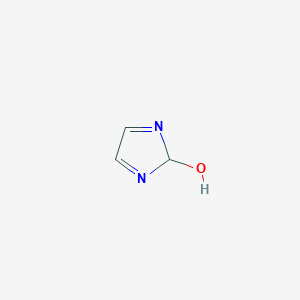
![8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13097392.png)
